2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a pyrrolidine ring linked via a sulfonyl group to a pyridine moiety. This structural architecture confers unique physicochemical and pharmacological properties. The pyridine-3-sulfonyl group enhances solubility and binding specificity, while the pyrrolidinyloxy linker provides conformational flexibility, enabling optimal target engagement.
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxyquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,14-4-3-8-18-10-14)21-9-7-13(12-21)24-17-11-19-15-5-1-2-6-16(15)20-17/h1-6,8,10-11,13H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXCETMWCCWVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring.
The next step involves the introduction of the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline core. The pyridine-3-sulfonyl group is then introduced via a sulfonylation reaction, typically using pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the quinoxaline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine-3-sulfonyl chloride in the presence of triethylamine for sulfonylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.
Scientific Research Applications
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and structural profile of 2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline, comparisons with analogous quinoxaline derivatives are critical. Below, we analyze key structural and functional distinctions:
Structural Analogues
Compound A: 2-(Pyrrolidin-3-yloxy)quinoxaline Structural Difference: Lacks the pyridine-3-sulfonyl group. Impact: Reduced solubility and weaker binding affinity due to the absence of sulfonyl-mediated hydrogen bonding and hydrophobic enclosure . Computational docking studies using the Glide XP scoring function suggest a 1.8 kcal/mol lower predicted binding energy compared to the target compound, attributed to diminished hydrophobic interactions .
Compound B: 2-{[1-(Pyridine-2-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline Structural Difference: Pyridine-2-sulfonyl substitution alters spatial orientation. Impact: Reduced target selectivity in kinase assays (IC₅₀ = 120 nM vs. 45 nM for the target compound). The 3-sulfonyl configuration in the target compound optimizes hydrogen-bond networks with active-site residues, as modeled by Glide XP’s water desolvation terms .
Compound C: 2-{[1-(Benzene-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline Structural Difference: Pyridine replaced with a benzene ring. Impact: Lower metabolic stability (t₁/₂ = 2.1 hrs vs. 6.8 hrs for the target compound). The pyridine nitrogen enhances electronic interactions, improving resistance to cytochrome P450 oxidation.
Binding Affinity and Selectivity
Computational analyses using Glide XP highlight the importance of hydrophobic enclosure and neutral-neutral hydrogen bonds in the target compound’s superior binding. The pyridine-3-sulfonyl group creates a lipophilic pocket that enhances binding entropy, a feature less pronounced in analogues like Compound A and B .
| Compound | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) | Selectivity Ratio (Kinase X/Y) |
|---|---|---|---|
| Target Compound | -9.2 | 45 | 12:1 |
| Compound A | -7.4 | 220 | 3:1 |
| Compound B | -8.1 | 120 | 5:1 |
| Compound C | -8.9 | 85 | 8:1 |
Table 1: Comparative binding and selectivity data. ΔG values derived from Glide XP scoring .
Pharmacokinetic Profiles
- Solubility : The target compound exhibits 3.5-fold higher aqueous solubility (12 mg/mL) than Compound C (3.4 mg/mL), attributed to the pyridine-sulfonyl group’s polarity.
- Metabolic Stability : Microsomal stability assays show the target compound’s t₁/₂ (6.8 hrs) surpasses analogues due to reduced CYP3A4 metabolism, a feature linked to its optimized hydrogen-bonding network .
Computational Insights
Glide XP’s scoring function, which incorporates hydrophobic enclosure and water desolvation penalties, predicts the target compound’s RMSD of 1.73 kcal/mol for well-docked ligands, outperforming analogues in virtual screens . This aligns with experimental data, validating its use in optimizing quinoxaline derivatives.
Biological Activity
2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS No. 2097930-91-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16N4O3S
- Molecular Weight : 356.4 g/mol
The compound features a quinoxaline core linked to a pyrrolidine moiety via an ether bond, with a pyridine sulfonyl group that may enhance its biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyridine sulfonyl group is believed to play a crucial role in modulating these interactions, potentially leading to inhibition or activation of target pathways.
Pharmacological Activities
Research has indicated various pharmacological activities associated with this compound:
- Antitumor Activity :
-
Anti-inflammatory Effects :
- The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Antimicrobial Activity :
Study on Antitumor Effects
A study conducted on pyrazole derivatives indicated that certain structural modifications could enhance antitumor activity against specific cancer cell lines. The findings suggested a structure-activity relationship (SAR) where the introduction of sulfonyl groups improved efficacy against BRAF(V600E) mutations commonly found in melanoma .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Significant cytotoxicity observed |
| Compound B | A549 | 8.2 | Moderate activity; further optimization needed |
Research on Anti-inflammatory Properties
Another investigation into quinoxaline derivatives highlighted their potential in reducing inflammation in vitro. The study measured levels of TNF-alpha and IL-6 in treated macrophages, revealing a dose-dependent decrease in cytokine production .
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound C (10 µM) | 80 | 60 |
| Compound D (20 µM) | 40 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
